molecular formula C22H25N7O2 B2817608 1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396861-58-7

1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2817608
CAS No.: 1396861-58-7
M. Wt: 419.489
InChI Key: WRMDPVCLPIUBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 2-ethoxyphenyl group linked via a urea bridge to a pyrimidin-5-yl scaffold substituted with a 4-(pyridin-2-yl)piperazine moiety. Its design balances lipophilicity (influenced by ethoxy and pyridine groups) and hydrogen-bonding capacity (via urea and pyrimidine) .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-2-31-19-8-4-3-7-18(19)27-22(30)26-17-15-24-21(25-16-17)29-13-11-28(12-14-29)20-9-5-6-10-23-20/h3-10,15-16H,2,11-14H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMDPVCLPIUBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a synthetic derivative that has garnered attention due to its potential biological activity, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H21N5O2\text{C}_{18}\text{H}_{21}\text{N}_{5}\text{O}_{2}

This structure features a pyrimidine core linked to a piperazine moiety and an ethoxyphenyl group, which contribute to its pharmacological properties.

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation. Specifically, it targets:
    • Dihydrofolate reductase (DHFR), essential for DNA synthesis.
    • Other kinases involved in cancer cell survival and proliferation pathways.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels, leading to programmed cell death .

Anticancer Activity

The compound has demonstrated significant anticancer activity in various studies:

  • In vitro Studies : The compound exhibited potent cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. IC50 values ranged from 0.11 to 1.47 µM, indicating high potency compared to standard chemotherapeutics .
Cell Line IC50 (µM) Mechanism of Action
MCF-70.11Apoptosis induction via caspase activation
A5490.76Inhibition of DHFR
Colon Cancer1.47Cell cycle arrest

Targeted Therapy

The compound's ability to selectively inhibit cancer cell growth while sparing normal cells suggests its potential as a targeted therapy. This selectivity is crucial for reducing side effects commonly associated with conventional chemotherapy.

Case Studies

  • Case Study on MCF-7 Cells : In a study investigating the effects of the compound on MCF-7 breast cancer cells, researchers observed an increase in apoptotic markers such as cleaved caspase-3 and PARP, confirming the compound's role in promoting apoptosis .
  • Combination Therapy : Another study explored the efficacy of combining this compound with other chemotherapeutics, leading to enhanced cytotoxicity against resistant cancer cell lines. This combination approach may improve treatment outcomes in patients with advanced cancers .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition:

Anticancer Activity

Studies have demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines by targeting specific pathways involved in cell growth and survival. The introduction of the piperazine moiety enhances binding affinity to targets such as protein kinases, which are crucial in cancer signaling pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in tumor progression and angiogenesis. For example, it has been noted to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical for tumor vascularization . This inhibition could potentially reduce tumor growth and metastasis.

Case Study 1: Inhibition of EGFR Mutations

In a recent study, pyrimidine-based compounds similar to 1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea were evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) mutations associated with resistance to standard therapies. The findings suggested that these compounds could serve as potential alternatives for patients with EGFR mutations resistant to existing treatments .

Case Study 2: Antivascular Activity

Another investigation focused on the compound's capacity to inhibit new blood vessel formation from rat aortic rings. The results indicated that at varying concentrations, the compound significantly reduced microvessel formation, suggesting its potential in antiangiogenic therapy .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Pyrimidine-Urea Frameworks

Substituent Variations on the Aromatic Rings
  • Compound 11a (): 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Substituents: 3-Fluorophenyl, thiazolyl-piperazine. Molecular Weight: 484.2 g/mol; LogP: Not reported.
  • Compound BJ54219 (): 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea Substituents: 3-Fluoro-4-methylphenyl, methylpiperazine. Molecular Weight: 344.39 g/mol; LogP: Not reported. Key Difference: Methylpiperazine instead of pyridin-2-yl-piperazine, reducing π-π interactions .
  • Compound from : 1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea

    • Substituents: Trifluoroethyl, imidazopyridine, methylpiperazine.
    • Molecular Weight: 510.51 g/mol; LogP: 4.34.
    • Key Difference: Trifluoroethyl group increases lipophilicity, while imidazopyridine enhances planar rigidity .
Substituent Effects on Physicochemical Properties
Compound Substituents on Aromatic Rings Piperazine Substituent Molecular Weight (g/mol) LogP Yield (%)
Target Compound 2-Ethoxyphenyl Pyridin-2-yl ~450 (estimated) ~3.5 N/A
11a () 3-Fluorophenyl Hydrazinyl-oxoethyl 484.2 N/A 85.1
BJ54219 () 3-Fluoro-4-methylphenyl Methyl 344.39 N/A N/A
Compound Phenyl (imidazopyridine) Methyl 510.51 4.36 N/A

Key Observations :

  • The 2-ethoxyphenyl group offers moderate polarity compared to electron-withdrawing groups (e.g., trifluoromethyl in compounds), balancing solubility and membrane permeability.

Analogues with Alternative Urea-Linked Scaffolds

  • Compound 1 (): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Substituents: Chloro-fluorophenoxy, dimethoxyphenyl. Role: Glucokinase activator. Key Difference: Methylurea and pyridine-linked phenoxy groups instead of piperazine-pyrimidine, altering target specificity .
  • MK13 () : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea

    • Substituents: Dimethoxyphenyl, pyrazole.
    • Key Difference: Pyrazole replaces pyrimidine, reducing planarity and altering binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.